Triethyl arsenite (CAS 3141-12-6) is a liquid, organic-soluble trialkyl arsenite ester. Its primary value in procurement is as a reactive arsenic source for chemical synthesis, particularly in applications where inorganic arsenic compounds like salts or halides are unsuitable due to their physical state, solubility, or reactivity profile. [REFS-1, REFS-2] Its utility is defined by its properties as a molecular precursor, offering distinct handling and process compatibility advantages over mineral-derived or elemental arsenic sources for specialized applications like semiconductor material deposition. [3]
Direct substitution of Triethyl arsenite with seemingly similar compounds often leads to process failure. Replacing it with an inorganic salt like sodium arsenite (NaAsO2) fundamentally alters the process parameters, as it substitutes a liquid soluble in organic solvents with a solid primarily soluble in water, making it incompatible with non-aqueous reaction systems. [REFS-1, REFS-2] Using a common halide precursor such as arsenic trichloride (AsCl3) introduces aggressive halide reactivity and the potential for corrosive byproducts like HCl, which can damage sensitive substrates and complicate purification. [3] Even substituting with another alkyl arsenite, such as trimethyl arsenite, can critically alter volatility and thermal decomposition pathways, impacting material quality in vapor deposition processes. [4]
Triethyl arsenite exists as a liquid at room temperature and is miscible with common organic solvents, enabling its use in standard non-aqueous synthesis and formulation workflows. In contrast, a common inorganic alternative, sodium arsenite (NaAsO2), is a solid powder that is freely soluble in water (156,000 mg/L) but only slightly soluble in alcohol, precluding its use in most organic media. [REFS-1, REFS-2]
| Evidence Dimension | Solubility & Physical State |
| Target Compound Data | Liquid, soluble in organic solvents. |
| Comparator Or Baseline | Sodium Arsenite (NaAsO2): Solid, highly soluble in water (156 g/100 mL), slightly soluble in alcohol. |
| Quantified Difference | Qualitative but absolute: Enables non-aqueous processing, whereas the comparator is restricted to aqueous systems. |
| Conditions | Standard laboratory conditions (20-25 °C). |
This fundamental difference in solubility and physical state is a primary driver for selecting Triethyl arsenite for any organic synthesis or formulation application.
As an arsenite ester, Triethyl arsenite provides a halide-free source of arsenic. This contrasts sharply with arsenic trichloride (AsCl3), a common but hazardous precursor. [1] Reactions involving AsCl3 can generate corrosive hydrochloric acid (HCl) as a byproduct, which can damage acid-sensitive substrates or processing equipment. The use of Triethyl arsenite avoids this issue, offering a milder reaction profile suitable for a broader range of materials. [1]
| Evidence Dimension | Precursor Chemistry & Byproducts |
| Target Compound Data | Arsenite ester; yields non-corrosive organic byproducts (e.g., ethanol). |
| Comparator Or Baseline | Arsenic Trichloride (AsCl3); a halide that generates corrosive HCl upon hydrolysis or reaction. |
| Quantified Difference | Qualitative: Non-corrosive vs. corrosive byproduct profile. |
| Conditions | General synthetic reactions, particularly in the presence of protic species or moisture. |
For applications involving acid-sensitive materials or long-term process equipment integrity, selecting a non-halide precursor like Triethyl arsenite is a critical procurement decision.
In Metal-Organic Chemical Vapor Deposition (MOCVD) of GaAs, films grown with the ethyl-based precursor triethylarsenic (TEAs) show considerable improvement over those grown with trimethylarsenic (TMAs), exhibiting lower background doping and higher electron mobility (13,000 cm²/V·s at 77K). [1] This improvement is attributed to reduced carbon incorporation. The decomposition of ethyl groups is less prone to incorporating carbon impurities into the epitaxial layer compared to methyl groups. [2] This suggests Triethyl arsenite may offer a similar advantage over trimethyl arsenite for producing higher-purity films.
| Evidence Dimension | 77K Electron Mobility (indicator of film purity) |
| Target Compound Data | 13,000 cm²/V·s (for films grown with analogous Triethylarsenic) |
| Comparator Or Baseline | < 5,000 cm²/V·s (for films grown with analogous Trimethylarsenic) |
| Quantified Difference | > 2.6x improvement in electron mobility, indicating lower impurity levels. |
| Conditions | MOCVD growth of GaAs films. |
For semiconductor applications where electronic properties are paramount, selecting an ethyl-based precursor can directly lead to higher quality materials by minimizing carbon contamination.
Where a soluble, molecular arsenic source is required for reactions in non-aqueous media such as THF, toluene, or hexanes. The liquid nature and organic solubility of Triethyl arsenite make it the appropriate choice over insoluble or water-soluble inorganic salts like sodium arsenite. [1]
As a process-compatible liquid precursor for the deposition of arsenic-containing thin films, such as III-V semiconductors. Its ethyl groups offer a potential advantage for minimizing carbon incorporation compared to methyl-based precursors, which is critical for achieving high-purity electronic materials. [2]
As a starting material for the synthesis of complex organoarsenic ligands or reagents where the presence of halide ions is detrimental. Unlike arsenic trichloride, its use avoids the formation of corrosive byproducts, protecting sensitive functional groups and simplifying purification. [3]
Flammable;Acute Toxic;Environmental Hazard